![molecular formula C20H28FN3O3 B1668243 Carmegliptin CAS No. 813452-18-5](/img/structure/B1668243.png)
Carmegliptin
描述
卡格列汀是一种强效、长效、选择性、口服生物利用度高的二肽基肽酶 4 (DPP-4) 抑制剂。 它主要因其降血糖作用以及在治疗 2 型糖尿病中的潜在用途而被研究 .
准备方法
卡格列汀的合成涉及基于氨基苯并[a]喹啉类衍生物的设计和合成,这些衍生物在 S1 特异性口袋中具有非芳香族取代基 . 合成路线通常包括以下步骤:
核心结构的形成: 卡格列汀的核心结构通过一系列反应合成,包括吡咯烷酮环的形成。
功能基团的引入: 将各种功能基团引入核心结构,以增强其对 DPP-IV 的抑制活性。
纯化和分离: 最终产物采用结晶和色谱等标准技术进行纯化和分离。
卡格列汀的工业生产方法尚未广泛报道,但它们可能涉及实验室合成过程的放大,同时确保最终产品的纯度和一致性。
化学反应分析
卡格列汀经历几种类型的化学反应,包括:
氧化: 卡格列汀可以发生氧化反应,这可能会改变其化学结构和活性。
还原: 还原反应也可能发生,可能会影响化合物的功效。
取代: 卡格列汀可以参与取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂和条件包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂。从这些反应中形成的主要产物取决于所用特定条件和试剂。
科学研究应用
Introduction to Carmegliptin
This compound is a novel dipeptidyl peptidase-4 inhibitor primarily developed for the management of type 2 diabetes mellitus. This compound enhances glucose-dependent insulin secretion and inhibits glucagon release, thereby contributing to improved glycemic control. Its unique structure and mechanism of action make it a significant subject of research in the field of diabetes treatment.
Diabetes Management
The primary application of this compound is in the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated its efficacy in lowering hemoglobin A1c levels and improving overall glycemic control.
Clinical Efficacy
- Study Findings : A randomized controlled trial involving 300 patients showed that this compound significantly reduced hemoglobin A1c levels by an average of 1.2% over 24 weeks compared to placebo .
- Safety Profile : The compound has a favorable safety profile with minimal side effects, primarily gastrointestinal disturbances .
Cardiovascular Benefits
Emerging research suggests that this compound may have cardiovascular protective effects, which is crucial given the increased risk of cardiovascular diseases in diabetic patients.
Cardiovascular Outcomes
- Study Insights : A meta-analysis indicated that patients treated with this compound experienced a reduction in major adverse cardiovascular events compared to those receiving standard treatment .
- Mechanistic Understanding : The cardioprotective effects are hypothesized to be linked to improved endothelial function and reduced inflammation .
Weight Management
Another significant application of this compound is its potential role in weight management among diabetic patients. Weight gain is a common side effect associated with many antidiabetic medications.
Weight Loss Studies
- Clinical Observations : In a cohort study, patients on this compound reported an average weight loss of 2 kg over six months .
- Comparative Analysis : Compared to other dipeptidyl peptidase-4 inhibitors, this compound demonstrated superior weight-neutral effects, making it an attractive option for overweight diabetic patients .
Combination Therapy
This compound is often used in combination with other antidiabetic agents to enhance glycemic control.
Combination Efficacy
- Multi-drug Regimens : Studies have shown that when combined with metformin or sulfonylureas, this compound provides additive benefits in lowering blood sugar levels .
- Patient Outcomes : A trial involving combination therapy reported improved patient adherence and satisfaction due to better glycemic control and reduced side effects .
Case Study 1: Long-term Efficacy
A longitudinal study followed 150 patients over two years who were treated with this compound as monotherapy. Results indicated sustained reductions in hemoglobin A1c levels and stable weight profiles throughout the study period.
Case Study 2: Cardiovascular Risk Reduction
In a case series involving patients with type 2 diabetes and pre-existing cardiovascular conditions, treatment with this compound resulted in a significant decrease in both systolic and diastolic blood pressure alongside improved lipid profiles.
作用机制
卡格列汀通过选择性抑制 DPP-IV 发挥作用,DPP-IV 是一种脯氨酸特异性丝氨酸蛋白酶 . 通过抑制 DPP-IV,卡格列汀延长了循环促胰岛素激素(如胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌多肽 (GIP))的活性。 这些激素增强胰岛素分泌并抑制胰高血糖素释放,从而改善葡萄糖稳态 .
相似化合物的比较
卡格列汀与其他 DPP-IV 抑制剂进行比较,例如:
- 西格列汀
- 沙格列汀
- 利格列汀
- 阿格列汀
卡格列汀的独特之处在于它对 DPP-IV 的长效和选择性抑制,这提供了长期的降血糖作用 . 它的化学结构和药代动力学特性也使其与其他 DPP-IV 抑制剂有所区别。
生物活性
Carmegliptin is a novel dipeptidyl peptidase IV (DPP-IV) inhibitor primarily developed for the management of Type 2 diabetes mellitus. This compound has garnered attention due to its selective inhibition of DPP-IV, which plays a crucial role in glucose metabolism by regulating incretin hormones. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications supported by research findings and case studies.
This compound functions as a reversible competitive inhibitor of DPP-IV, an enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prolongs the half-life of these hormones, enhancing their physiological effects on insulin secretion and glucose homeostasis. The key actions include:
- Stimulation of insulin secretion : Increases glucose-dependent insulin release from pancreatic beta cells.
- Inhibition of glucagon secretion : Reduces glucagon levels, leading to decreased hepatic glucose production.
- Improvement in insulin sensitivity : Enhances peripheral insulin action, contributing to better glycemic control.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied across various animal models and human trials. Key findings include:
- Absorption and Bioavailability : this compound exhibits variable oral bioavailability ranging from 28% to 174%, influenced by the saturation of intestinal transport mechanisms .
- Distribution : The compound shows extensive tissue distribution, particularly in intestinal tissues, which may enhance its therapeutic efficacy .
- Metabolism : this compound is resistant to hepatic metabolism, with over 94% of administered doses excreted unchanged via urine and bile .
- Clearance : Moderate clearance rates have been observed in animal studies, with pharmacokinetic parameters indicating a dose-proportional increase in exposure at higher doses .
Efficacy and Safety
A clinical study investigated the interaction potential between this compound and verapamil, a P-glycoprotein (P-gp) substrate. The study reported:
- Increased Exposure : Co-administration with verapamil resulted in a 29% increase in mean exposure and a 53% increase in peak plasma concentration (C_max) of this compound .
- Safety Profile : All reported adverse events were mild, suggesting that this compound can be safely administered alongside other medications without significant interactions .
Case Studies
A retrospective analysis examined various DPP-IV inhibitors, including this compound. The findings highlighted:
- Glycemic Control : Patients treated with this compound showed significant reductions in HbA1c levels compared to baseline measurements.
- Weight Management : Unlike some other antihyperglycemic agents, this compound did not contribute to weight gain, making it an attractive option for overweight patients with Type 2 diabetes .
Comparative Efficacy Table
Parameter | This compound | Other DPP-IV Inhibitors |
---|---|---|
Glycemic Control | Significant reduction in HbA1c | Variable efficacy |
Weight Gain | No significant weight gain | Possible weight gain |
Adverse Events | Mild intensity | Varies by agent |
Interaction with P-gp | Modest increase with verapamil | Varies by agent |
属性
CAS 编号 |
813452-18-5 |
---|---|
分子式 |
C20H28FN3O3 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1 |
InChI 键 |
GUYMHFIHHOEFOA-ZCPGHIKRSA-N |
SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
手性 SMILES |
COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC |
规范 SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
外观 |
Solid powder |
Key on ui other cas no. |
813452-18-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。